MK-4827 (R-enantiomer)

Descripción general

Descripción

Niraparib R-enantiómero es un inhibidor potente y altamente selectivo de la poli (ADP-ribosa) polimerasa 1 (PARP1) y la poli (ADP-ribosa) polimerasa 2 (PARP2). Se utiliza principalmente en el tratamiento del cáncer epitelial de ovario, trompas de Falopio o peritoneo primario. El compuesto es conocido por su capacidad para inducir citotoxicidad en las células cancerosas al inhibir las enzimas responsables de la reparación del ADN .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Niraparib R-enantiómero implica varios pasos clave, comenzando con el ácido nitrobenzoico. El proceso incluye esterificación, hidroformilación de metilo, reacción de base de Schiff, ciclización, amidación, desprotección de BOC y resolución quiral. Este método es eficiente, fácil de operar y requiere un equipo mínimo, lo que lo hace adecuado para la producción industrial .

Métodos de producción industrial

La producción industrial de Niraparib R-enantiómero sigue rutas sintéticas similares pero a mayor escala. El proceso se optimiza para garantizar una alta pureza y rendimiento, y el producto final alcanza una pureza superior al 91% .

Análisis De Reacciones Químicas

Tipos de reacciones

Niraparib R-enantiómero experimenta diversas reacciones químicas, que incluyen:

Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.

Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.

Sustitución: Implica el reemplazo de un átomo o grupo de átomos por otro.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen ácidos fuertes, bases fuertes y agentes oxidantes o reductores . Las condiciones varían según la reacción específica que se lleve a cabo.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, las reacciones de oxidación pueden producir derivados oxidados, mientras que las reacciones de reducción pueden producir formas reducidas del compuesto .

Aplicaciones Científicas De Investigación

Efficacy in Cancer Treatment

1. Radiosensitization : Niraparib has been shown to enhance the effectiveness of radiation therapy. In vitro studies demonstrated that it radiosensitized human tumor cells from lung, breast, and prostate cancers by converting single-strand breaks into lethal double-strand breaks during DNA replication. This effect was independent of the p53 status of the tumor cells .

2. Preclinical Studies :

- In Vivo Models : In animal models, niraparib administered at doses like 50 mg/kg significantly increased survival rates and reduced tumor load in BRCA mutant breast cancer xenografts. However, it was less effective in certain BRCA wild-type models .

- Cell Line Sensitivity : Niraparib exhibited potent anti-tumor activity across various cancer cell lines with BRCA mutations, showing IC50 values in the low nanomolar range (approximately 10-100 nM) for cell proliferation inhibition .

Clinical Applications

1. Ovarian Cancer : Niraparib has been approved for maintenance treatment in patients with recurrent ovarian cancer who are responding to platinum-based chemotherapy. Clinical trials have demonstrated improved progression-free survival rates compared to placebo .

2. Combination Therapies :

- With Chemotherapy : Studies have indicated that combining niraparib with other chemotherapeutic agents can enhance therapeutic efficacy. For instance, its combination with temozolomide showed promise in glioblastoma models .

- With Radiation Therapy : The drug's ability to sensitize tumors to radiation suggests its potential role in combination regimens for various cancers .

Case Studies

Mecanismo De Acción

Niraparib R-enantiómero ejerce sus efectos inhibiendo la actividad de la poli (ADP-ribosa) polimerasa 1 y la poli (ADP-ribosa) polimerasa 2. Estas enzimas juegan un papel crucial en la reparación de roturas de una sola hebra y de doble hebra en el ADN. Al inhibir estas enzimas, Niraparib R-enantiómero induce citotoxicidad en las células cancerosas, lo que lleva a la muerte celular .

Comparación Con Compuestos Similares

Compuestos similares

Niraparib S-enantiómero: Otro enantiómero de Niraparib, que también inhibe PARP1 y PARP2 pero con diferente potencia y aclaramiento metabólico.

Olaparib: Otro inhibidor de PARP utilizado en el tratamiento del cáncer de ovario.

Rucaparib: Un inhibidor de PARP con aplicaciones similares en terapia contra el cáncer.

Unicidad

Niraparib R-enantiómero es único debido a su alta selectividad y potencia como inhibidor de PARP1 y PARP2. Tiene un aclaramiento metabólico in vitro más bajo en comparación con su S-enantiómero, lo que lo convierte en un compuesto más estable y eficaz para uso terapéutico .

Actividad Biológica

MK-4827, also known as Niraparib, is a potent inhibitor of poly (ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair mechanisms. The R-enantiomer of MK-4827 has garnered attention for its biological activity, particularly in the context of cancer therapy, especially for tumors with BRCA1 and BRCA2 mutations. This article explores the biological activity of MK-4827 (R-enantiomer), detailing its mechanisms of action, efficacy in various cancer models, and pharmacokinetic properties.

MK-4827 functions primarily by inhibiting PARP enzymes, which are essential for repairing single-strand DNA breaks through the base-excision repair pathway. By blocking PARP activity, MK-4827 induces an accumulation of DNA damage, leading to increased genomic instability and ultimately apoptosis in cancer cells.

Key Inhibitory Potencies

- PARP1 Inhibition : IC50 = 3.8 nM

- PARP2 Inhibition : IC50 = 2.1 nM

- Whole Cell Assay : EC50 = 4 nM

- Cancer Cell Proliferation : CC50 ranges from 10 to 100 nM depending on the cell line .

In Vitro Studies

In vitro studies have demonstrated that MK-4827 effectively inhibits the proliferation of BRCA1/2-deficient cancer cell lines. For instance:

- MDA-MB-436 (Breast Cancer) : CC50 = 18 nM

- CAPAN-1 (Pancreatic Cancer) : CC50 = 90 nM

Normal human epithelial cells exhibit resistance to MK-4827, indicating a degree of selectivity for cancerous tissues .

In Vivo Efficacy

In vivo studies using xenograft models have shown that MK-4827 is well tolerated and exhibits significant efficacy as a monotherapy in BRCA-deficient tumors. Notably, it enhances the effectiveness of radiation therapy in p53 mutant tumors, with optimal dosing strategies identified:

| Dose Regimen | Efficacy Observed |

|---|---|

| 50 mg/kg once daily | More effective than 25 mg/kg twice daily |

This suggests that dosing frequency and amount can significantly influence therapeutic outcomes .

Pharmacokinetics

The pharmacokinetic profile of MK-4827 demonstrates favorable characteristics:

- Plasma Clearance : 28 mL/min/kg

- Volume of Distribution : Vdss = 6.9 L/kg

- Terminal Half-life : t1/2 = 3.4 hours

- Bioavailability : F = 65%

These parameters indicate that MK-4827 is effectively absorbed and distributed within biological systems, supporting its potential for clinical application .

Case Studies and Clinical Implications

Several clinical studies have highlighted the effectiveness of MK-4827 in treating advanced ovarian cancer and other malignancies associated with BRCA mutations. For instance, Niraparib has been shown to improve progression-free survival rates in patients with platinum-sensitive recurrent ovarian cancer.

Notable Clinical Findings

-

Study on Ovarian Cancer :

- Patients with recurrent ovarian cancer showed improved outcomes when treated with Niraparib compared to standard therapies.

- The drug was well tolerated with manageable side effects.

-

Combination Therapies :

- Ongoing trials are exploring the efficacy of combining MK-4827 with other chemotherapeutic agents or targeted therapies to enhance treatment responses in resistant cancer types.

Propiedades

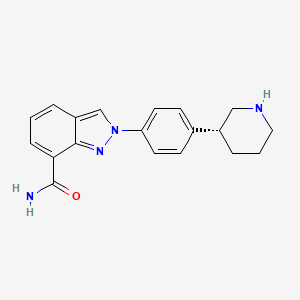

IUPAC Name |

2-[4-[(3R)-piperidin-3-yl]phenyl]indazole-7-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O/c20-19(24)17-5-1-3-15-12-23(22-18(15)17)16-8-6-13(7-9-16)14-4-2-10-21-11-14/h1,3,5-9,12,14,21H,2,4,10-11H2,(H2,20,24)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCHKPVIQAHNQLW-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801201233 | |

| Record name | 2-[4-(3R)-3-Piperidinylphenyl]-2H-indazole-7-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801201233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1038915-58-0 | |

| Record name | 2-[4-(3R)-3-Piperidinylphenyl]-2H-indazole-7-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1038915-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[4-(3R)-3-Piperidinylphenyl]-2H-indazole-7-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801201233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.